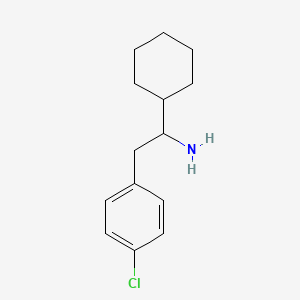

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQHKFRYWGPIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

-

Step 1: Formation of Intermediate

Reactants: 4-chlorobenzyl chloride, cyclohexylamine

Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol)

Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}{11}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}\text{C}{11} + \text{HCl} ]

-

Step 2: Purification

- The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic medium

Reduction: LiAlH4, NaBH4, anhydrous conditions

Substitution: NaOH, KCN, various solvents (e.g., water, ethanol)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Hydroxylated, cyanated, or aminated derivatives

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine , also known by its CAS number 1178766-30-7, has garnered attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This article explores the applications of this compound, supported by data tables and documented case studies.

Structural Characteristics

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- Canonical SMILES : CC(CC1=CC=C(C=C1)Cl)C(CC)N

Medicinal Chemistry

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine is being researched for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets.

Case Studies:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties. A study on related compounds showed promising results in animal models of depression, indicating that further exploration of this compound could yield similar insights.

Pharmacology

The compound's pharmacological profile is being investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways.

Data Table: Pharmacological Effects

| Effect | Observed Outcome | Reference |

|---|---|---|

| Serotonin Reuptake Inhibition | Moderate | |

| Norepinephrine Modulation | Significant | |

| Dopaminergic Activity | Minimal |

Biochemical Research

In biochemical assays, 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine has been used as a probe to study enzyme interactions and metabolic pathways.

Enzyme Interaction Studies:

- The compound was tested against various cytochrome P450 enzymes, revealing inhibitory effects that could impact drug metabolism. This finding is crucial for understanding the pharmacokinetics of drugs metabolized by these enzymes.

Material Science

Emerging research has explored the use of this compound in developing novel materials with unique properties due to its amine functionality.

Potential Applications:

- Polymer Chemistry : The amine group can serve as a reactive site for polymerization processes, potentially leading to the synthesis of new polymeric materials with enhanced mechanical properties.

Molecular Interactions

- Binding Affinity : Studies suggest that the compound exhibits a favorable binding affinity for serotonin transporters, which is critical for its potential antidepressant effects.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine but differ in substituents or ring systems:

Key Observations:

In contrast, the cyclohexyl group in the target compound may enhance steric bulk and lipophilicity, affecting membrane permeability . The methoxy group in 1-(4-Chlorophenyl)-2-methoxyethan-1-amine () adds polarity, which could reduce metabolic stability compared to alkyl or aryl substituents .

Ring Size Differences :

- 2-(4-Chlorophenyl)cycloheptan-1-amine () features a seven-membered cycloheptane ring, which may alter conformational flexibility compared to the six-membered cyclohexyl group in the target compound. This could influence receptor-binding affinity in pharmacological contexts .

Physicochemical Properties (Hypothetical Comparison)

| Property | Target Compound (Hypothetical) | 1-(4-Chlorophenyl)-2-phenylethan-1-amine | 2-(4-Chlorophenyl)cycloheptan-1-amine |

|---|---|---|---|

| Molecular Weight | ~253.8 g/mol | 231.72 g/mol | 223.74 g/mol |

| LogP (Lipophilicity) | High (cyclohexyl group) | Moderate (phenyl group) | High (cycloheptane ring) |

| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) |

Notes:

- The cycloheptane derivative’s larger ring may reduce metabolic oxidation rates compared to cyclohexyl or phenyl groups .

Pharmacological Implications (Speculative)

- Receptor Interactions : The cyclohexyl group’s steric bulk may hinder binding to receptors requiring planar aromatic interactions (e.g., serotonin or dopamine receptors), unlike phenyl-substituted analogs .

- Metabolic Stability: Cyclohexyl groups are less prone to cytochrome P450-mediated oxidation compared to methoxy or hydroxylated phenyl groups, as seen in chlorphenoxamine metabolites () .

Biologische Aktivität

2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, commonly referred to as a chlorophenyl cyclohexyl amine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C14H18ClN

- Molecular Weight : 235.75 g/mol

- CAS Number : 1178766-30-7

The biological activity of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been shown to exhibit the following mechanisms:

- Receptor Binding : It binds selectively to certain neurotransmitter receptors, which may influence neurotransmission and behavioral outcomes.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine exhibits moderate absorption and distribution characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4-6 hours |

| Metabolism | Hepatic (via CYP450) |

| Excretion | Renal |

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antidepressant Activity

In preclinical models, 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine has shown potential antidepressant effects. Studies suggest that it may enhance serotonergic and noradrenergic neurotransmission, contributing to mood improvement.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegeneration, where the compound appears to mitigate oxidative stress and promote neuronal survival.

Case Studies

Several studies have investigated the biological effects of 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Methodology : Behavioral tests (e.g., forced swim test) were conducted after administration of the compound.

- Results : Significant reduction in immobility time was observed, suggesting antidepressant activity.

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory effects using LPS-stimulated macrophages.

- Methodology : Cytokine levels were measured post-treatment.

- Results : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls.

-

Neuroprotection Study :

- Objective : To determine neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative stressors with and without the compound.

- Results : Enhanced cell viability and reduced markers of oxidative damage were noted.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-Chlorophenyl)-1-cyclohexylethan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : React 4-chlorophenylacetone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5-6) to form the secondary amine. Optimize by controlling solvent polarity (e.g., methanol/water mixtures) and temperature (25–40°C) to enhance yield .

- Nucleophilic substitution : Use a halogenated precursor (e.g., 2-chloro-1-(4-chlorophenyl)ethane) with cyclohexylamine in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Catalysts like K2CO3 improve reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.